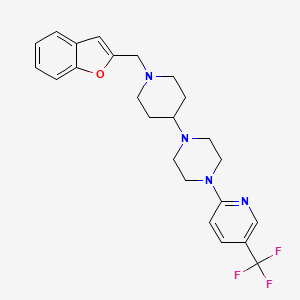
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C24H27F3N4O and its molecular weight is 444.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C25H28F3N3O with a molecular weight of 443.5 g/mol. It features a benzofuran moiety linked to a piperidine ring, which is further substituted with a trifluoromethyl-pyridine group.
| Property | Value |
|---|---|
| Molecular Formula | C25H28F3N3O |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 2034558-03-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that the compound may act as an antagonist or modulator at specific neurotransmitter receptors, influencing pathways associated with neuropsychiatric conditions.
Key Mechanisms:
- Receptor Binding: The compound may exhibit high affinity for sigma receptors (σ1), which are implicated in various neurological processes.
- Enzyme Interaction: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects: Studies have suggested that compounds similar to this one can influence serotonin and dopamine pathways, potentially providing antidepressant effects.
- Anticancer Activity: Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, showing promise as an anticancer agent.
Case Studies and Research Findings
Recent studies have investigated the biological activity of related compounds and provided insights into the potential effects of this specific piperazine derivative.
-
In Vitro Studies:
- A study evaluated the cytotoxicity of related piperazine derivatives on various cancer cell lines, demonstrating significant inhibitory effects on proliferation, particularly in breast cancer models (IC50 values ranging from 0.126 μM to 17.02 μM) .
- Another study highlighted the selectivity of similar compounds towards cancer cells over normal cells, suggesting a favorable therapeutic window .
- In Vivo Studies:
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that related compounds do not exhibit significant acute toxicity up to concentrations of 2000 mg/kg in animal models . However, comprehensive toxicological studies are necessary to establish safety profiles for clinical use.
Propiedades
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O/c25-24(26,27)19-5-6-23(28-16-19)31-13-11-30(12-14-31)20-7-9-29(10-8-20)17-21-15-18-3-1-2-4-22(18)32-21/h1-6,15-16,20H,7-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBSQZAZFGGVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














